Ethyl 2-(4-aminophenylamino)acetate
Description
Ethyl 2-(4-aminophenylamino)acetate (CAS: 17794-28-4) is a phenylacetate derivative characterized by an ethyl ester group and a 4-aminophenylamino substituent. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol . The compound is synthesized via condensation reactions involving ethyl oxoacetate and 4-aminophenylamine, yielding a pale yellow crystalline solid with a melting point of 106–107°C and a predicted density of 1.290 g/cm³ . It exhibits moderate solubility in dichloromethane and ethyl acetate, and its pKa (~10.92) suggests weak basicity due to the amino group . This compound is of interest in pharmaceutical research as a precursor for chemotherapeutic agents, leveraging its aromatic and hydrogen-bonding functionalities .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(4-aminoanilino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
GVGQOGYBBPAQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Ethyl 2-(4-Aminophenylamino) Acetate
The synthesis of ethyl 2-(4-aminophenylamino)acetate typically involves the reaction of ethyl acetate with 4-aminophenylamine under specific conditions. The following table summarizes key synthetic methods and yields reported in literature:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl acetate + 4-aminophenylamine | Reflux in ethanol | 75 |
| Wittig Reaction | Ethyl 2-(triphenylphosphoranylidene)acetate + 5-bromo-2-chloronicotinaldehyde | Under nitrogen atmosphere | 85 |
| Reduction of Nitro Compounds | NH4Cl/Fe reduction of nitro derivatives | Reflux in ethanol/water mixture | 90 |
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study: Antimicrobial Efficacy
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- MIC Values :
- Against S. aureus: 32 µg/mL
- Against E. coli: 64 µg/mL
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting the growth of certain cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549).
Case Study: Anticancer Activity
- Cell Lines Tested : MCF-7, A549
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These values indicate that the compound possesses significant anticancer properties, warranting further investigation into its mechanisms of action.
Potential as a Drug Intermediate
Due to its structural features, this compound is considered a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting dopamine receptors and other neurological pathways.
Development of Hypoglycemic Agents
Research has indicated that derivatives of this compound may serve as building blocks for novel dual hypoglycemic agents aimed at treating diabetes mellitus.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features:
Key Observations :
- Substituent Effects: The 4-aminophenylamino group in the target compound introduces dual hydrogen-bonding sites (NH₂ and NH), enhancing intermolecular interactions compared to the ether-linked 4-aminophenoxy analog .
- Steric and Electronic Differences: The 4-acetamidophenyl group () adds steric bulk and reduces basicity compared to the primary amino group in the target compound.
- Polarity: The 3-amino-4-hydroxyphenyl analog () exhibits higher polarity due to the hydroxyl group, increasing solubility in polar solvents.
Physical and Spectral Properties
Melting Points and Solubility
Insights :
- The higher melting point of the target compound (106–107°C vs. 56–58°C in the phenoxy analog) reflects stronger intermolecular hydrogen bonds from the NH groups .
- The acetamido derivative () likely has lower solubility in water due to reduced polarity compared to the hydroxyl-containing analog ().
NMR Spectral Data
- Ethyl 2-(4-aminophenoxy)acetate : ¹H NMR (DMSO-d₆): δ 6.62 (d, aromatic H), 6.47 (d, aromatic H), 4.65 (s, NH₂), 4.55 (s, OCH₂CO). ¹³C NMR: δ 169.3 (ester C=O), 148.9 (aryl C-O).
- Ethyl (4-aminophenylamino) oxoacetate : Expected ¹H NMR: Distinct NH and NH₂ peaks near δ 4.5–5.0 and δ 6.5–7.0 (aromatic H).
Comparison: The oxo group in the target compound introduces additional deshielding, shifting carbonyl peaks in ¹³C NMR compared to non-oxo analogs.
Preparation Methods
Reaction Mechanism and Conditions
-
Alkylation Step :
-
4-Nitroaniline reacts with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) to form ethyl 2-(4-nitrophenylamino)acetate.
-
Solvent : Dimethylformamide (DMF) or acetone under reflux (80–100°C).
-
Catalyst : Potassium iodide (KI) may enhance reactivity via halogen exchange.
-
-
Reduction Step :
-
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
Conditions : Methanol as solvent, room temperature to 50°C, 4–6 hours.
-
Yield and Characterization
Alternative Pathway: Reductive Amination
An alternative approach employs reductive amination between ethyl glyoxylate and 4-nitroaniline, followed by nitro reduction. This method is less common but offers potential advantages in regioselectivity.
Reaction Steps
Challenges and Optimization
-
Side Reactions : Over-reduction of the ester group or formation of byproducts necessitates careful control of reducing agents and reaction times.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Alkylation-Reduction | High selectivity; fewer steps | Requires handling of nitro intermediates | 70–85 |
| Reductive Amination | Avoids nitro intermediates | Lower yield; complex purification | 50–60 |
Crystallization and Purity Control
Crystallization of this compound may be achieved using ethyl acetate or ethanol/water mixtures, as demonstrated for similar compounds in. Key parameters include:
-
Solvent Polarity : Moderate polarity solvents favor crystal growth.
-
Temperature Gradient : Slow cooling from 60°C to room temperature enhances crystal purity.
Industrial-Scale Considerations
For large-scale synthesis, continuous-flow hydrogenation systems could improve safety and efficiency in nitro reduction steps. Additionally, recycling of catalysts (e.g., Pd/C) and solvents aligns with green chemistry principles .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(4-aminophenylamino)acetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 4-aminophenylamine with ethyl bromoacetate under basic conditions. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) to confirm absence of side products like unreacted amines or ester hydrolysis byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on characteristic peaks for the acetamide (δ ~4.1 ppm, CH₂) and aromatic amine protons (δ ~6.8–7.2 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR and Fourier-transform infrared spectroscopy (FT-IR) is recommended. NMR identifies the ethyl ester group (triplet at δ ~1.2 ppm for CH₃, quartet at δ ~4.1 ppm for CH₂) and the aromatic amine (singlets in δ ~6.8–7.2 ppm). FT-IR confirms the ester carbonyl (C=O stretch at ~1740 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹). For trace impurities, GC-MS in electron ionization mode provides high sensitivity .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms on the amine group should be located via difference Fourier maps and refined isotropically. Space group determination can be automated using SHELXT, which integrates intensity statistics and symmetry checks .
Advanced Research Questions
Q. How to address discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer : If NMR suggests a planar amine group while X-ray data indicates torsional distortion, verify sample homogeneity. Recrystallize the compound from ethyl acetate/hexane mixtures to eliminate polymorphic variations. Reanalyze using high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference. Cross-validate with density functional theory (DFT) calculations to model conformational energy barriers .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer : For derivatives like halogenated analogs, employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Use palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl substitutions. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection. Purify via flash chromatography using gradients of ethyl acetate/hexane .
Q. How to resolve disorder in the crystal lattice during X-ray refinement?
- Methodological Answer : For disordered ethyl groups or solvent molecules, apply PART and ISOR constraints in SHELXL to model anisotropic displacement. Use the SQUEEZE procedure (PLATON) to account for diffuse solvent contributions. Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., N-H···O hydrogen bonds) are correctly modeled .
Q. What analytical approaches validate the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via reverse-phase HPLC with a C18 column and UV detection at 254 nm. Identify hydrolysis products (e.g., free carboxylic acid or amine) using LC-MS/MS in positive ion mode. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry and NMR data for this compound?
- Methodological Answer : If GC-MS shows a molecular ion at m/z 222 while NMR suggests a dimer, check for ESI-induced aggregation in MS by switching to matrix-assisted laser desorption/ionization (MALDI). For NMR, use diffusion-ordered spectroscopy (DOSY) to differentiate monomeric and aggregated species. Confirm purity via elemental analysis (C, H, N) to rule out stoichiometric inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
